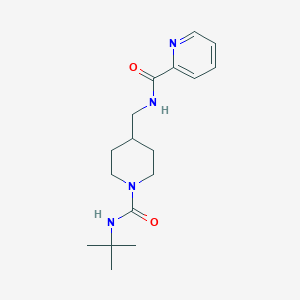

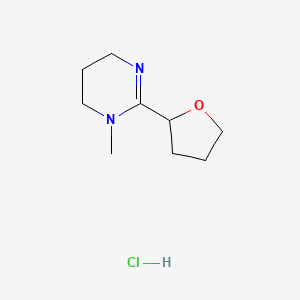

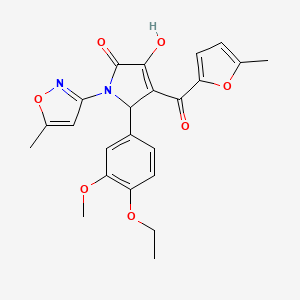

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)picolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones were prepared from domino reaction of aldehyde, ketone and ammonium acetate in alcohol by reflux heating on water bath for 6h, even 1 day .Molecular Structure Analysis

The molecular formula of “N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)picolinamide” is C11H22N2O2 . The IUPAC name is tert-butyl N-(piperidin-4-ylmethyl)carbamate . The molecular weight is 214.30 g/mol .科学的研究の応用

Anti-Acetylcholinesterase Activity

Piperidine derivatives, including those related to N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)picolinamide, have been synthesized and evaluated for anti-acetylcholinesterase (AChE) activity. The introduction of bulky moieties and specific substituents significantly enhances their inhibitory potency against AChE, indicating potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Intramolecular Interactions in Frustrated Lewis Pairs

Research on intramolecular pyridine-based frustrated Lewis pairs involving derivatives of picolinamide has shown interesting reactivity towards hydrogen and other small molecules. This work highlights the potential of picolinamide derivatives in catalysis and the development of new materials (Körte et al., 2015).

Protection Against Pancreatic Islet Damage

Picolinamide has demonstrated strong inhibitory effects on poly (ADP-ribose) synthetase, protecting against streptozotocin-induced depression of proinsulin synthesis and NAD content reduction in pancreatic islets. This suggests a therapeutic potential for picolinamide derivatives in diabetes management (Yamamoto & Okamoto, 1980).

Anticancer and Antibacterial Activity

Several studies have synthesized and evaluated picolinamide derivatives for their anticancer and antibacterial activities. These compounds have been found to possess significant biological activity, indicating their potential as therapeutic agents in oncology and infection control (Bondock & Gieman, 2015).

Oxidation of CH2 Groups

Research involving the picolinamide group has developed methods for the oxidation of methylene groups to carbonyl compounds using ferrocene as a catalyst. This opens new avenues for the functionalization of organic and organometallic compounds, demonstrating the versatility of picolinamide derivatives in organic synthesis (Dolui et al., 2019).

特性

IUPAC Name |

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2/c1-17(2,3)20-16(23)21-10-7-13(8-11-21)12-19-15(22)14-6-4-5-9-18-14/h4-6,9,13H,7-8,10-12H2,1-3H3,(H,19,22)(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMKHPYFQXYTGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)picolinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2361561.png)

![{[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2361574.png)

![2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2361575.png)

![N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2361577.png)

![3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2361580.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2361581.png)